Cas no 1388038-00-3 (3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole)

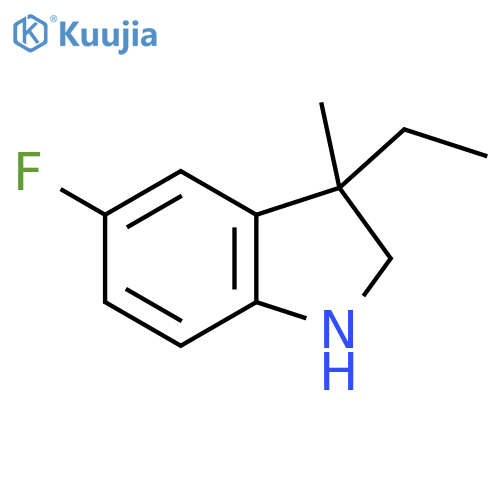

1388038-00-3 structure

商品名:3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

CAS番号:1388038-00-3

MF:C11H14FN

メガワット:179.233966350555

MDL:MFCD22561503

CID:5208829

PubChem ID:103863126

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 3-ethyl-5-fluoro-2,3-dihydro-3-methyl-

- 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

-

- MDL: MFCD22561503

- インチ: 1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3

- InChIKey: VWPWNFLMIWTSSJ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(F)C=C2)C(CC)(C)C1

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338845-0.25g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 0.25g |

$1432.0 | 2025-03-18 | |

| Enamine | EN300-338845-10g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 10g |

$6697.0 | 2023-09-03 | ||

| Enamine | EN300-338845-1g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 1g |

$1557.0 | 2023-09-03 | ||

| Enamine | EN300-338845-0.5g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 0.5g |

$1495.0 | 2025-03-18 | |

| Enamine | EN300-338845-2.5g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 2.5g |

$3051.0 | 2025-03-18 | |

| Enamine | EN300-338845-10.0g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 10.0g |

$6697.0 | 2025-03-18 | |

| Enamine | EN300-338845-5g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 5g |

$4517.0 | 2023-09-03 | ||

| Enamine | EN300-338845-5.0g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 5.0g |

$4517.0 | 2025-03-18 | |

| Enamine | EN300-338845-0.05g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 0.05g |

$1308.0 | 2025-03-18 | |

| Enamine | EN300-338845-1.0g |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |

1388038-00-3 | 95.0% | 1.0g |

$1557.0 | 2025-03-18 |

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1388038-00-3 (3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬